4-chloro-1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole
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Overview
Description
4-chloro-1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro group, a fluorophenylmethyl group, and two methylpyrazolyl groups, making it a complex and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole core: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of substituents: The chloro group and the fluorophenylmethyl group are introduced through electrophilic substitution reactions. The methyl groups on the pyrazole rings are typically introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production often employs continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter specific substituents, such as the chloro group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated analogs.
Scientific Research Applications
4-chloro-1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with a similar core structure but different substituents.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A compound with a fluorophenyl group and a naphthyl group, showing structural similarities.
Uniqueness
4-chloro-1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16ClFN6 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
4-chloro-1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C18H16ClFN6/c1-24-10-13(7-21-24)17-16(19)18(14-8-22-25(2)11-14)26(23-17)9-12-3-5-15(20)6-4-12/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
FXMCPNXHSHPCCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=NN2CC3=CC=C(C=C3)F)C4=CN(N=C4)C)Cl |
Origin of Product |
United States |
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